molecular formula C14H16ClN B13191751 6-Chloro-3,4-diethyl-2-methylquinoline

6-Chloro-3,4-diethyl-2-methylquinoline

Cat. No.: B13191751
M. Wt: 233.73 g/mol
InChI Key: XXRZPJOSMBOJEB-UHFFFAOYSA-N
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Description

6-Chloro-3,4-diethyl-2-methylquinoline is a quinoline derivative with the molecular formula C14H16ClN Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-diethyl-2-methylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent, such as nitrobenzene .

Another method is the Doebner-Miller reaction, which involves the condensation of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst . Microwave-assisted synthesis has also been explored as a green and efficient method for preparing quinoline derivatives, including this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Microwave-assisted synthesis is particularly attractive for industrial applications due to its energy efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-diethyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylquinoline
  • 3,4-Diethylquinoline
  • 2-Methylquinoline

Comparison

6-Chloro-3,4-diethyl-2-methylquinoline is unique due to the presence of both chloro and diethyl substituents on the quinoline ring. This combination of substituents can enhance its biological activity and selectivity compared to other quinoline derivatives . For example, the chloro group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Properties

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

6-chloro-3,4-diethyl-2-methylquinoline

InChI

InChI=1S/C14H16ClN/c1-4-11-9(3)16-14-7-6-10(15)8-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3

InChI Key

XXRZPJOSMBOJEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1CC)Cl)C

Origin of Product

United States

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